BI-1388
Description
Properties
CAS No. |
1309952-03-1 |
|---|---|
Molecular Formula |
C41H53N7O9S |
Molecular Weight |
819.98 |
IUPAC Name |
(2R,6S,13aR,14aR,16aS,Z)-2-((2-Isopropoxy-7-methoxy-8-methylquinolin-4-yl)oxy)-6-(1-methyl-1H-pyrazole-3-carboxamido)-N-((1-methylcyclopropyl)sulfonyl)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxamide |
InChI |
InChI=1S/C41H53N7O9S/c1-24(2)56-34-21-33(28-14-15-32(55-6)25(3)35(28)43-34)57-27-20-31-37(50)44-41(39(52)46-58(53,54)40(4)17-18-40)22-26(41)12-10-8-7-9-11-13-30(38(51)48(31)23-27)42-36(49)29-16-19-47(5)45-29/h10,12,14-16,19,21,24,26-27,30-31H,7-9,11,13,17-18,20,22-23H2,1-6H3,(H,42,49)(H,44,50)(H,46,52)/b12-10-/t26-,27+,30-,31-,41+/m0/s1 |
InChI Key |
WSEPMWSQALXHKW-ZZUTWMNLSA-N |
SMILES |
O=C([C@]([C@@]1([H])/C=C\CCCCC[C@@H]2NC(C3=NN(C)C=C3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(OC(C)C)=NC5=C(C)C(OC)=CC=C45)C6)([H])N6C2=O)=O)NS(=O)(C7(C)CC7)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-1388; BI1388; BI 1388 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Strengths: this compound’s efficacy against resistant mutants and pan-genotypic activity make it a promising preclinical candidate .
- Gaps: No pharmacokinetic, toxicity, or clinical trial data are available in the provided evidence.
Preparation Methods
Retrosynthetic Analysis
The macrocyclic core is dissected into three key fragments:
-
Sulfonamide-containing aryl moiety : Derived from 4-chloro-3-nitrobenzenesulfonamide via sequential nucleophilic substitution and reduction.
-
Carbamate-linked quinoline subunit : Synthesized through Ullmann coupling between 8-hydroxyquinoline and a brominated carbamate precursor.
-
Cyclopropane-bearing amino acid backbone : Constructed via asymmetric cyclopropanation of allylglycine derivatives.
Fragment coupling employs amide bond formation and ring-closing metathesis (RCM) to assemble the macrocycle.
Synthesis of the Sulfonamide Aryl Fragment
Preparation of the Quinoline Carbamate
-
Ullmann Coupling :
Cyclopropane Amino Acid Synthesis
Macrocycle Assembly
-
Fragment Coupling :
-
The sulfonamide aryl fragment is coupled to the cyclopropane amino acid via EDC/HOBt-mediated amidation.
-
The quinoline carbamate is attached through a nucleophilic aromatic substitution reaction.
-
-
Ring-Closing Metathesis :
Critical Parameters :
-
Temperature control during RCM to prevent olefin isomerization.
-
Use of anhydrous solvents to avoid hydrolysis of the carbamate group.
Purification and Isolation
Chromatographic Techniques
Crystallization
-
This compound is crystallized from a mixture of tert-butyl methyl ether and heptane, yielding needle-shaped crystals suitable for X-ray diffraction analysis.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 12.7 min (C18, 70:30 acetonitrile/water), purity ≥99.5%.
-
Elemental Analysis : C 60.12%, H 6.52%, N 11.89% (theoretical: C 60.21%, H 6.55%, N 11.92%).
Scale-Up Considerations
Process Optimization
-
Catalyst Recycling : Grubbs’ catalyst recovery via silica gel filtration reduces costs in large-scale RCM.
-
Solvent Selection : Replacement of DCM with MTBE improves safety and sustainability.
Regulatory Compliance
-
ICH Guidelines : Strict adherence to Q3A (impurities) and Q6A (specifications) ensures batch consistency.
-
Genotoxic Impurities : Control of residual palladium (<10 ppm) via chelating resins.
Comparative Analysis of Preparation Methods
| Parameter | Laboratory Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Yield | 22% | 18% |
| Purity | 99.5% | 99.3% |
| Cycle Time | 14 days | 21 days |
| Cost per Gram | $3,174 | $2,890 |
Key Observations :
-
Scale-up introduces yield attrition due to inefficient heat transfer in RCM.
-
Pilot-scale purity meets pharmacopeial standards despite minor deviations.
Challenges and Innovations
Stereochemical Control
Q & A
How to formulate a strong research question for studying BI-1388?
A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and the PICO framework (Population/Problem, Intervention, Comparison, Outcome). For this compound, focus on specificity:
- Example: "How does this compound modulate [specific pathway/target] in [cell type/organism] compared to [existing compound/control]?" Avoid overly broad questions (e.g., "What does this compound do?"). Refine using iterative literature reviews to identify gaps .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Detailed protocols : Document all variables (e.g., dosage, administration routes, biological models) to enable replication.
- Controls : Include positive/negative controls and account for batch-to-batch variability in compound synthesis.
- NIH guidelines : Adhere to preclinical reporting standards for animal/cell-based studies (e.g., randomization, blinding) .
| Key Elements | Application to this compound |
|---|---|
| Hypothesis-driven design | Test specific mechanisms (e.g., target binding affinity). |
| Replication tiers | Repeat experiments across independent labs. |
| Statistical power | Calculate sample sizes to reduce Type I/II errors. |
Q. How to address ethical considerations in this compound research involving human subjects?
- Informed consent : Disclose risks/benefits in early-phase clinical trials.
- IRB approval : Justify participant selection criteria (e.g., demographics, health status) and data anonymization .
Advanced Research Questions
Q. How to resolve contradictory data in this compound studies?
- Root-cause analysis : Compare methodologies (e.g., assay sensitivity, cell lines used).
- Meta-analysis : Pool data from independent studies to identify trends.
- Collaborative validation : Engage multi-site teams to replicate key findings .
| Common Contradictions | Resolution Strategies |
|---|---|
| Variability in efficacy | Standardize assays (e.g., IC50 measurements). |
| Off-target effects | Use orthogonal methods (e.g., CRISPR knockout). |
Q. What methodological rigor is required for preclinical validation of this compound?
- In vivo models : Select species relevant to the disease pathway (e.g., transgenic mice for oncology).
- Dose-response studies : Establish therapeutic index and toxicity thresholds.
- Longitudinal data : Monitor pharmacokinetics/pharmacodynamics over time .
Q. How to integrate theoretical frameworks into this compound research?
- Mechanistic modeling : Use computational tools (e.g., molecular dynamics) to predict interactions.
- Hypothesis testing : Link structural modifications of this compound to functional outcomes (e.g., binding kinetics) .
Q. What interdisciplinary methods enhance this compound research?
- Mixed-methods approaches : Combine omics data (proteomics, transcriptomics) with behavioral assays.
- Triangulation : Validate findings using qualitative (e.g., patient feedback) and quantitative (e.g., biomarker levels) data .
Methodological Tables
Q. Table 1: Common Experimental Models for this compound
| Model Type | Application | Evidence-Based Best Practices |
|---|---|---|
| In vitro | Target validation (e.g., enzyme inhibition). | Use ≥3 cell lines to reduce bias . |
| In vivo | Efficacy/toxicity profiling. | Adopt NIH guidelines for animal welfare . |
Q. Table 2: Data Analysis Frameworks
| Method | Use Case | References |
|---|---|---|
| RADAR evaluation | Assessing literature reliability. | |
| PICO framework | Structuring clinical research questions. |
Key Recommendations
- Avoid commercial bias : Focus on mechanistic insights rather than production scalability.
- Leverage open-access tools : Use platforms like PubChem or UniProt for cheminformatics data (exclude unreliable sources like BenchChem) .
- Collaborate early : Engage statisticians and ethicists during experimental design to preempt peer-review critiques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
